1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)-
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Overview
Description
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethylthio group and a phenylmethyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Addition of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be attached via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole derivative and other by-products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylthio and phenylmethyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Imidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester: This compound has a trifluoromethyl group instead of an ethylthio group, which can significantly alter its chemical properties and reactivity.
1H-Imidazole-5-carboxylic acid: Lacks the ethylthio and phenylmethyl groups, making it a simpler molecule with different reactivity and applications.
2-Phenyl-1H-imidazole-5-carboxylic acid:
The unique combination of functional groups in 1H-Imidazole-5-carboxylic acid, 2-(ethylthio)-1-(phenylmethyl)- imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
479500-80-6 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-benzyl-2-ethylsulfanylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-2-18-13-14-8-11(12(16)17)15(13)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) |
InChI Key |
CHKYWXIIXBLXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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